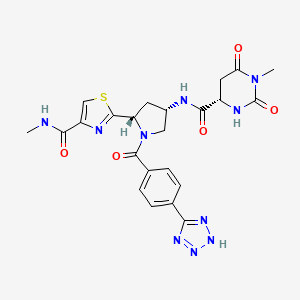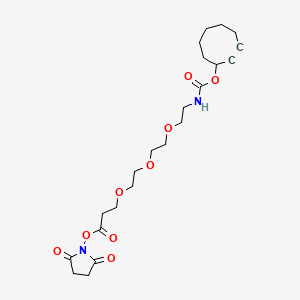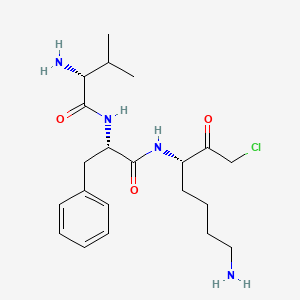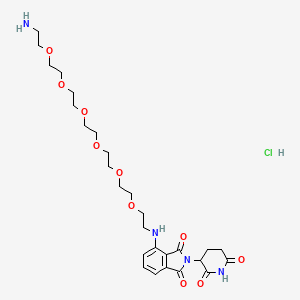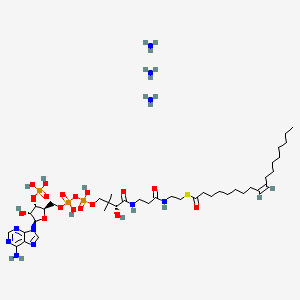
Oleoyl Coenzyme A (triammonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleoyl Coenzyme A (triammonium) is a salt form of Oleoyl Coenzyme A, which is a derivative of coenzyme A. It plays a crucial role in various biochemical processes, particularly in lipid metabolism. This compound is known for its inhibitory effects on neutral lipase and its involvement in ATP-dependent signal transduction pathways in plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oleoyl Coenzyme A (triammonium) typically involves the reaction of oleic acid with coenzyme A in the presence of ATP and magnesium ions. The reaction is catalyzed by acyl-CoA synthetase, resulting in the formation of Oleoyl Coenzyme A. The triammonium salt form is then obtained by neutralizing the product with ammonium hydroxide .
Industrial Production Methods
Industrial production of Oleoyl Coenzyme A (triammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for high yield and purity. The final product is purified using chromatographic techniques and crystallized to obtain the triammonium salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Oleoyl Coenzyme A (triammonium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oleoyl-CoA derivatives.
Reduction: It can be reduced to form oleoyl-CoA alcohols.
Substitution: It can participate in substitution reactions to form different acyl-CoA derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oleoyl-CoA derivatives, which are essential intermediates in lipid biosynthesis and metabolism .
Applications De Recherche Scientifique
Oleoyl Coenzyme A (triammonium) has a wide range of scientific research applications:
Chemistry: It is used to study enzyme kinetics and specificity, particularly in the context of acyl-CoA synthetases and acyltransferases
Biology: It plays a role in lipid metabolism studies and is used to investigate the regulation of lipid biosynthesis pathways
Medicine: It is studied for its potential therapeutic applications in metabolic disorders and lipid-related diseases
Industry: It is used in the production of bio-based chemicals and materials, leveraging its role in lipid biosynthesis
Mécanisme D'action
Oleoyl Coenzyme A (triammonium) exerts its effects by acting as a substrate for various enzymes involved in lipid metabolism. It mediates ATP-dependent signal transduction pathways in plants and triggers the remobilization of transcription factors from the plasma membrane to the nucleus, regulating gene expression under hypoxic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl Coenzyme A: Another acyl-CoA derivative involved in lipid metabolism.
Stearoyl Coenzyme A: Similar in structure and function, involved in fatty acid biosynthesis.
Linoleoyl Coenzyme A: Involved in the biosynthesis of polyunsaturated fatty acids
Uniqueness
Oleoyl Coenzyme A (triammonium) is unique due to its specific inhibitory effects on neutral lipase and its role in ATP-dependent signal transduction pathways. Its ability to regulate gene expression under hypoxic conditions further distinguishes it from other acyl-CoA derivatives .
Propriétés
Formule moléculaire |
C39H77N10O17P3S |
|---|---|
Poids moléculaire |
1083.1 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane |
InChI |
InChI=1S/C39H68N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/b12-11-;;;/t28-,32-,33-,34+,38-;;;/m1.../s1 |
Clé InChI |
NKHKRXKEDWPIOC-XBWJJQAPSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


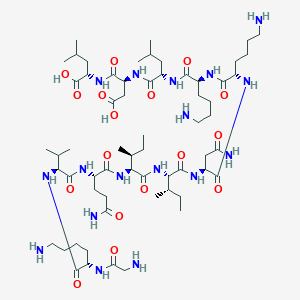
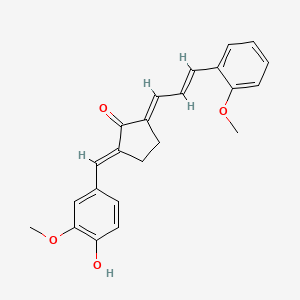
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

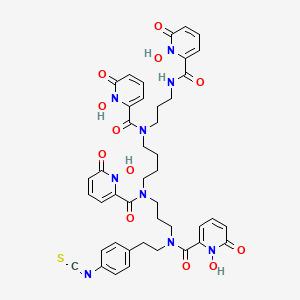
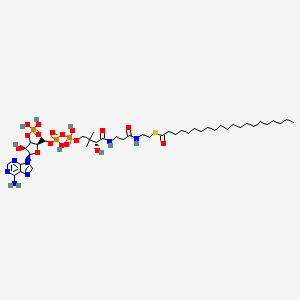
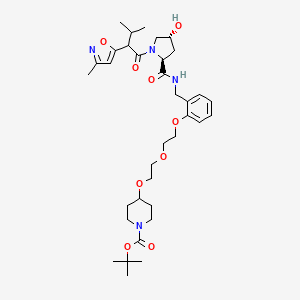
![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)
